molecular formula C15H11FN2O3 B14283339 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one CAS No. 154058-77-2

1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B14283339
CAS No.: 154058-77-2
M. Wt: 286.26 g/mol
InChI Key: WCBJGDITAGCGMO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyimino group, and a methoxy group attached to an indole core

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoroaniline with 5-methoxyisatin in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or chromatography. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amino group.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may have enhanced biological activity.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.

    Industry: The compound is utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect. The specific pathways involved depend on the target and the context of the study.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:

    1-(4-Fluorophenyl)-2-(hydroxyimino)acetamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    5-Methoxyindole-2-carboxylic acid: Lacks the hydroxyimino and fluorophenyl groups, resulting in different reactivity and applications.

    4-Fluoroindole: Contains the fluorophenyl group but lacks the hydroxyimino and methoxy groups, affecting its overall properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

154058-77-2

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-methoxy-3-nitrosoindol-2-ol

InChI

InChI=1S/C15H11FN2O3/c1-21-11-6-7-13-12(8-11)14(17-20)15(19)18(13)10-4-2-9(16)3-5-10/h2-8,19H,1H3

InChI Key

WCBJGDITAGCGMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=C2N=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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